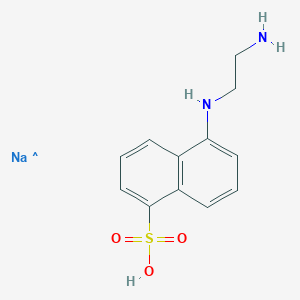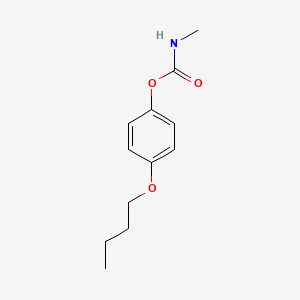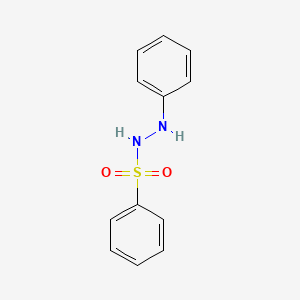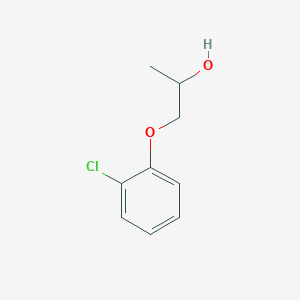
5-(2-Aminoethylamino)-1-naphthalenesulfonic acid (sodium)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Aminoethylamino)-1-naphthalenesulfonic acid (sodium) is a chemical compound known for its applications in various scientific fields. It is commonly used as a fluorescent dye in biochemical assays, particularly in fluorescence resonance energy transfer (FRET) studies . This compound is characterized by its ability to emit fluorescence, making it valuable in detecting and analyzing biological molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Aminoethylamino)-1-naphthalenesulfonic acid (sodium) typically involves the reaction of 1-naphthalenesulfonic acid with 2-aminoethylamine. The reaction is carried out under mild conditions, often in the presence of a catalyst to facilitate the formation of the desired product . The process involves the nucleophilic substitution of the sulfonic acid group with the aminoethylamine group, resulting in the formation of the final compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to achieve the desired quality of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
5-(2-Aminoethylamino)-1-naphthalenesulfonic acid (sodium) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The amino and sulfonic acid groups can participate in substitution reactions with other nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles depending on the desired substitution reaction . The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as sulfonic acid derivatives, amine derivatives, and substituted naphthalenes .
Applications De Recherche Scientifique
5-(2-Aminoethylamino)-1-naphthalenesulfonic acid (sodium) has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in studying molecular interactions and reaction mechanisms.
Biology: Employed in fluorescence microscopy and flow cytometry to label and track biological molecules.
Medicine: Utilized in diagnostic assays to detect specific biomolecules and monitor disease progression.
Industry: Applied in the development of fluorescent sensors and markers for various industrial processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethanolamine: A compound with similar aminoethyl functionality but lacks the naphthalene and sulfonic acid groups.
EDANS: Another fluorescent dye with similar applications in FRET studies.
Uniqueness
5-(2-Aminoethylamino)-1-naphthalenesulfonic acid (sodium) is unique due to its combination of aminoethyl and naphthalenesulfonic acid groups, which confer specific fluorescent properties and reactivity. This makes it particularly valuable in applications requiring high sensitivity and specificity in detecting and analyzing biological molecules .
Propriétés
Formule moléculaire |
C12H14N2NaO3S |
|---|---|
Poids moléculaire |
289.31 g/mol |
InChI |
InChI=1S/C12H14N2O3S.Na/c13-7-8-14-11-5-1-4-10-9(11)3-2-6-12(10)18(15,16)17;/h1-6,14H,7-8,13H2,(H,15,16,17); |
Clé InChI |
LPYWASMKBQIQAS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CC=C2S(=O)(=O)O)C(=C1)NCCN.[Na] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[2-(benzyloxy)phenyl]-N'-[(E)-(3-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12000105.png)
![Ethyl 4-{[(1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)carbonyl]amino}benzoate](/img/structure/B12000106.png)
![8-{[2-(dimethylamino)ethyl]amino}-3-methyl-7-nonyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12000107.png)
![Ethyl 4-phenyl-2-({2,2,2-trichloro-1-[(3-methylbenzoyl)amino]ethyl}amino)-3-thiophenecarboxylate](/img/structure/B12000108.png)

![1-(2-Aminobenzo[d]imidazol-1-yl)ethanone hydrochloride](/img/structure/B12000113.png)

![4-((E)-{[3-(2,4-dichlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-1,3-benzenediol](/img/structure/B12000120.png)



![1-{[4-(Dimethylamino)phenyl]amino}-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12000154.png)

![4-({[4-(Acetylamino)phenyl]sulfonyl}amino)benzoic acid](/img/structure/B12000174.png)
